

# In-Depth Technical Guide: Synthesis and Purification of CL-55 (Fluorothiazinone)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of the compound **CL-55**, also known as Fluorothiazinone (FT). The chemical name for this compound is N-(2,4-difluorophenyl)-4-(3-ethoxy-4-hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1][2][3]-thiadiazine-2-carboxamide. **CL-55** is an antibacterial drug candidate that functions by inhibiting the type III secretion system (T3SS) in various Gram-negative bacteria, thereby acting as an anti-virulence agent rather than a traditional bactericidal or bacteriostatic antibiotic[3][4][5]. This novel mechanism of action makes it a compound of significant interest in combating antibiotic-resistant infections.

#### **Chemical Compound Data**

The key properties of the **CL-55** compound are summarized below.



Property	Data	
Compound Name	CL-55, Fluorothiazinone (FT)	
Full Chemical Name	N-(2,4-difluorophenyl)-4-(3-ethoxy-4-hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1][2][3]-thiadiazine-2-carboxamide	
Molecular Formula	C19H17F2N3O4S	
Mechanism of Action	Type III Secretion System (T3SS) Inhibitor	
Therapeutic Area	Antibacterial (Anti-virulence)	

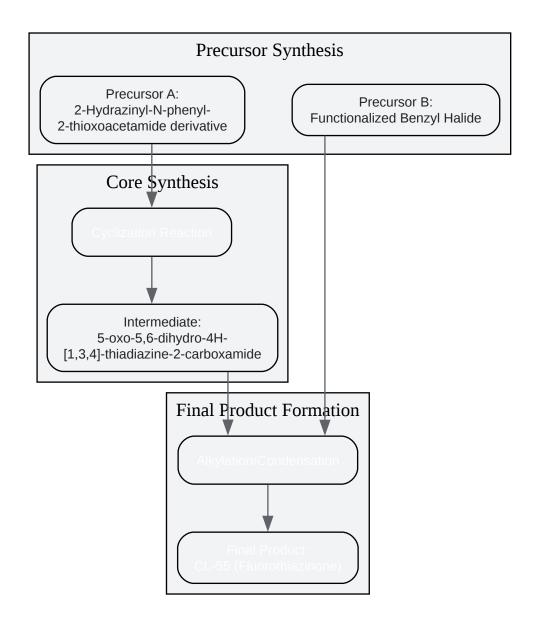
# Synthesis of CL-55: Experimental Protocol

The synthesis of **CL-55** can be conceptualized as a multi-step process involving the formation of a key 1,3,4-thiadiazine ring structure followed by functionalization. While the specific, detailed protocol from the original developers is not publicly available, a representative synthesis can be constructed based on established methods for creating similar 2,4-disubstituted-4H-[1][2][3]-thiadiazine-5-ones. The logical workflow involves the synthesis of precursor molecules followed by a cyclization reaction.

### **Logical Synthesis Workflow**

The diagram below illustrates the conceptual workflow for the synthesis of **CL-55**, starting from basic precursors to the final compound.





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Caption: Conceptual workflow for the synthesis of CL-55.

## **Representative Experimental Protocol**

This protocol is a representative example based on general chemical principles for the synthesis of 1,3,4-thiadiazine derivatives.

Step 1: Synthesis of the 1,3,4-Thiadiazine Core



- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a 2-hydrazinyl-N-phenyl-2-thioxoacetamide derivative (1.0 equivalent) in a suitable solvent such as ethanol.
- Addition of Reagents: To this solution, add a base like triethylamine (1.2 equivalents)
  followed by the dropwise addition of an appropriate halo-ester, for example, ethyl
  chloroacetate (1.1 equivalents).
- Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate, the 1,3,4-thiadiazine intermediate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

#### Step 2: N-Alkylation to Form Final Product (CL-55)

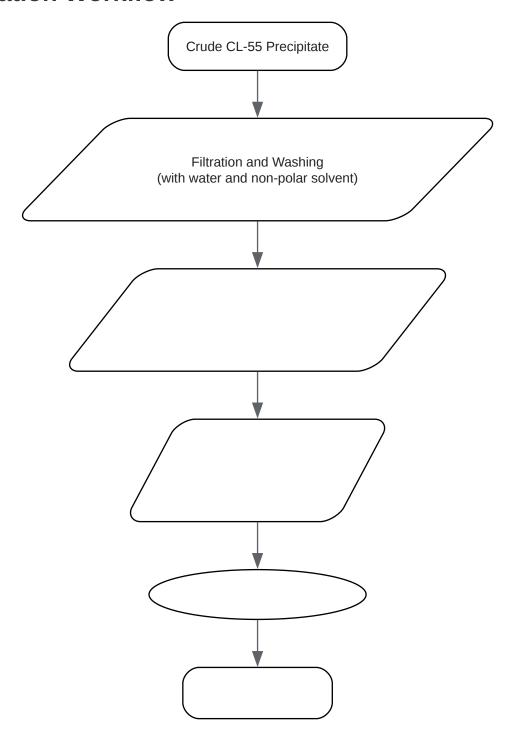
- Reaction Setup: Suspend the synthesized 1,3,4-thiadiazine core (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
- Addition of Base: Add a suitable base, for instance, potassium carbonate (1.5 equivalents),
   to the suspension and stir for 15-20 minutes at room temperature.
- Addition of Benzyl Halide: Slowly add the 3-ethoxy-4-hydroxybenzyl halide (e.g., bromide or chloride) (1.1 equivalents) to the reaction mixture.
- Reaction: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours, again monitoring by TLC.
- Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water. The crude product will precipitate out of the solution.

# Purification of CL-55: Experimental Protocol

The crude **CL-55** obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. A standard purification workflow is outlined below.



#### **Purification Workflow**



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Caption: General workflow for the purification of **CL-55**.

## **Detailed Purification Protocol**



- Initial Filtration: Collect the crude precipitate from the synthesis work-up by vacuum filtration. Wash the solid sequentially with deionized water and a non-polar solvent like hexane to remove residual aqueous and non-polar impurities.
- · Recrystallization:
  - Transfer the crude solid to a clean Erlenmeyer flask.
  - Add a minimal amount of a suitable hot solvent, such as ethanol or isopropanol, to completely dissolve the solid.
  - If the solid does not fully dissolve, add the solvent portion-wise while heating and stirring.
  - Once dissolved, allow the solution to cool slowly to room temperature.
  - For further precipitation, the flask can be placed in an ice bath.
  - Collect the resulting crystals by vacuum filtration.
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

## **Quantitative Data and Characterization**

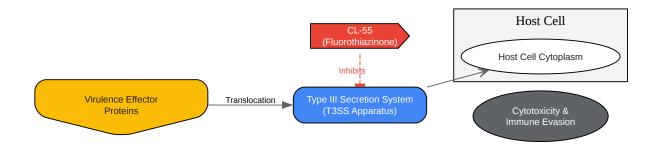
The yield and purity of the synthesized **CL-55** should be determined. The following table presents hypothetical but realistic data for a successful synthesis.



Parameter	Result	Method of Analysis
Appearance	White to off-white crystalline solid	Visual Inspection
Overall Yield	65-75%	Gravimetric Analysis
Purity	>98%	High-Performance Liquid Chromatography (HPLC)
Melting Point	237-239 °C (representative)	Melting Point Apparatus
Structural Confirmation	Consistent with proposed structure	<sup>1</sup> H NMR, <sup>13</sup> C NMR, Mass Spectrometry (MS)

## **Signaling Pathway Inhibition**

**CL-55**'s primary mechanism of action is the inhibition of the bacterial Type III Secretion System (T3SS), a complex apparatus used by many Gram-negative pathogens to inject virulence factors into host cells. By blocking this system, **CL-55** prevents the bacteria from causing disease without killing them, which may reduce the selective pressure for resistance development.



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Caption: Mechanism of action of **CL-55** via T3SS inhibition.

This guide provides a comprehensive overview for the synthesis and purification of **CL-55**, intended for an audience with a strong background in chemical and pharmaceutical sciences.



The provided protocols are representative and may require optimization based on laboratory conditions and available starting materials.

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#### References

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